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Compound of Interest

Compound Name: SKP-451

Cat. No.: B12772338

Rocatinlimab (AMG 451) Clinical Trial Technical
Support Center

This technical support center provides researchers, scientists, and drug development
professionals with essential information regarding the common adverse events observed in
clinical trials of Rocatinlimab (AMG 451). The information is presented in a question-and-
answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is Rocatinlimab (AMG 451) and what is its mechanism of action?

Rocatinlimab is an investigational human monoclonal antibody designed for the treatment of
moderate-to-severe atopic dermatitis.[1][2] It functions as a T-cell rebalancing therapy by
targeting the OX40 receptor, which is a key co-stimulatory molecule expressed on activated T-
cells.[3] By binding to and inhibiting OX40, Rocatinlimab aims to reduce the activity and
proliferation of pathogenic T-cells that drive the inflammatory processes characteristic of atopic
dermatitis.[3][4] This mechanism of action is intended to not only suppress the immediate
inflammatory response but also to potentially modify the long-term course of the disease by
impacting T-cell memory.[3]

Q2: What are the most common adverse events associated with Rocatinlimab in clinical trials?
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Based on clinical trial data, the most frequently reported treatment-emergent adverse events
(TEAES) in patients receiving Rocatinlimab include pyrexia (fever), chills, headache, aphthous
ulcer (mouth sores), and nausea.[5][6] Upper respiratory tract infections have also been
commonly observed.[7]

Q3: Are there any serious adverse events associated with Rocatinlimab?

The incidence of serious adverse events (SAES) in clinical trials has been reported to be low. In
a Phase 2b study, the incidence of SAEs was 4% in the Rocatinlimab group compared to 2% in
the placebo group.[5] Gastrointestinal ulceration has been noted as a rare adverse event, with
an overall incidence of less than 1%.[6]

Q4: How does the incidence of common adverse events with Rocatinlimab compare to
placebo?

The table below summarizes the incidence of common treatment-emergent adverse events
from the Phase 2b clinical trial (NCT03703102) for the total Rocatinlimab group versus the

placebo group.

Data Presentation: Common Treatment-Emergent

Adverse Events (Phase 2b Study)

Adverse Event Rocatinlimab (All Doses) Placebo
Pyrexia (Fever) 17% 4%
Nasopharyngitis 14% 16%
Chills 11% 0%
Headache 9% 2%
Aphthous Ulcer 7% 0%
Nausea 6% 2%

Data sourced from a multicentre, double-blind, placebo-controlled phase 2b study.[8]

Troubleshooting Guides for Experimental Settings
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Issue: Investigator observes a higher-than-expected incidence of pyrexia and chills in the
treatment arm.

o Possible Cause: These are known and commonly reported adverse events associated with
Rocatinlimab, particularly after the initial doses.[5]

e Troubleshooting Steps:

o

Confirm Timing: Note if the events occur predominantly after the first or second
administration of the investigational product, as this is a reported pattern.[5]

o Assess Severity: Characterize the severity of the pyrexia and chills. In clinical trials, these
events were generally reported as mild to moderate.[5]

o Standard of Care: Ensure appropriate supportive care measures are available to manage
symptoms as per the clinical trial protocol.

o Reporting: Document and report all instances according to the trial's safety monitoring
plan.

Issue: Aphthous ulcers are being reported in the Rocatinlimab group.

» Possible Cause: Aphthous ulcers are a documented adverse event in patients treated with
Rocatinlimab.[5]

e Troubleshooting Steps:

o Oral Examination: Conduct a thorough oral examination to confirm the diagnosis and rule
out other potential causes.

o Symptomatic Relief: Provide guidance on symptomatic relief measures as permitted within
the study protocol.

o Frequency Monitoring: Track the frequency and severity of these events to determine if
there is a dose-dependent relationship or a change over time.

Experimental Protocols
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While detailed, step-by-step internal laboratory and procedural manuals from the clinical trials
are not publicly available, the following outlines the general methodology for the key Phase 2b
and Phase 3 (ROCKET program) studies.

Phase 2b Study (NCT03703102) Protocol Summary
o Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[5]

o Patient Population: Adult patients with moderate-to-severe atopic dermatitis who were
inadequately controlled with topical agents.[5]

¢ Intervention: Patients were randomized to receive subcutaneous injections of Rocatinlimab
at various doses (150 mg every 4 weeks, 600 mg every 4 weeks, 300 mg every 2 weeks, or
600 mg every 2 weeks) or placebo for an initial 18-week double-blind period.[5]

o Extension Period: Following the initial treatment period, patients entered an active-treatment
extension phase.[5]

» Primary Endpoint: The primary objective was to evaluate the efficacy of Rocatinlimab
compared to placebo, typically measured by the Eczema Area and Severity Index (EASI)
score.[5]

o Safety Assessment: Adverse events were monitored and recorded throughout the study to
assess the safety and tolerability of Rocatinlimab.[5]

ROCKET Phase 3 Program Protocol Overview

The ROCKET program consists of multiple Phase 3 clinical trials (including IGNITE, HORIZON,
SHUTTLE, and ASCEND) designed to further evaluate the efficacy and safety of Rocatinlimab
in a larger patient population.[9][10]

o Study Design: These are typically randomized, double-blind, placebo-controlled studies.[6][9]

o Patient Population: The program includes studies in both adult and adolescent patients with
moderate-to-severe atopic dermatitis.[10]
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« Interventions: The trials investigate different dosing regimens of Rocatinlimab, including
monotherapy and in combination with topical corticosteroids.[10]

» Endpoints: Primary endpoints generally focus on improvements in clinical signs and
symptoms of atopic dermatitis, such as the EASI score and the Investigator's Global
Assessment (IGA) score. Long-term safety and durability of response are also key areas of
investigation in extension studies like ASCEND.[7][10]
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Caption: Rocatinlimab blocks the OX40 receptor on activated T-cells.

Experimental Workflow for a Typical Rocatinlimab
Clinical Trial
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Caption: A simplified workflow of a Rocatinlimab clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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